11-acetoxy-4-deoxyasbestinin D

Description

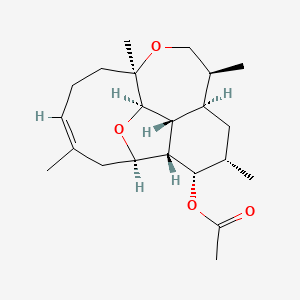

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

[(1R,2R,3S,4S,5S,7R,8S,11R,14Z,17R)-5,8,11,15-tetramethyl-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadec-14-en-4-yl] acetate |

InChI |

InChI=1S/C22H34O4/c1-12-7-6-8-22(5)21-18-16(14(3)11-24-22)10-13(2)20(25-15(4)23)19(18)17(9-12)26-21/h7,13-14,16-21H,6,8-11H2,1-5H3/b12-7-/t13-,14+,16+,17+,18+,19+,20-,21+,22+/m0/s1 |

InChI Key |

MDSDQZGJBVBIFN-XWJQKUHDSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H](CO[C@@]3(CC/C=C(\C[C@@H]4[C@H]([C@@H]2[C@H]3O4)[C@H]1OC(=O)C)/C)C)C |

Canonical SMILES |

CC1CC2C(COC3(CCC=C(CC4C(C2C3O4)C1OC(=O)C)C)C)C |

Synonyms |

11-acetoxy-4-deoxyasbestinin D |

Origin of Product |

United States |

Isolation and Methodological Structural Elucidation of 11 Acetoxy 4 Deoxyasbestinin D

Methodological Approaches for Isolation from Natural Sources

The isolation of 11-acetoxy-4-deoxyasbestinin D is a multi-step process beginning with the collection of the source organism and culminating in the purification of the pure compound through various chromatographic techniques.

This compound was first isolated from the gorgonian octocoral Briareum asbestinum. clockss.orgacs.org This organism, found in the Caribbean Sea, is a rich source of asbestinane-type diterpenoids. clockss.org The general extraction process begins with the collection of the coral, which is then typically minced or freeze-dried to increase the surface area for solvent penetration.

The dried and processed coral material is then subjected to sequential extraction with organic solvents of increasing polarity. Research on B. asbestinum and related species has employed solvents such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). clockss.org Specifically, this compound, along with other related 4-deoxyasbestinanes, was successfully isolated from the hexane (B92381) extract of B. asbestinum collected in Puerto Rico. clockss.org This initial extraction yields a complex crude mixture containing a wide array of secondary metabolites, which necessitates further purification.

Following the initial solvent extraction, the resulting crude extract is subjected to a series of chromatographic separations to isolate individual compounds. This is a critical phase that leverages the different physicochemical properties of the metabolites in the mixture.

A common strategy involves:

Initial Fractionation: The crude extract is often first fractionated using column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient system, for example, increasing concentrations of ethyl acetate in n-hexane, is used to elute fractions of decreasing lipophilicity.

Further Purification: The fractions containing the target compound are then subjected to further, more refined chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a crucial tool in this stage. Both normal-phase and reversed-phase (e.g., RP-18) HPLC columns are utilized to achieve fine separation. The separation of complex diastereomers and closely related natural products often requires preparative HPLC methods to yield pure compounds in sufficient quantities for structural analysis. clockss.orgresearchgate.net

This systematic application of multiple chromatographic steps is essential for isolating this compound from the intricate chemical matrix of its natural source.

Extraction Techniques from Gorgonian Octocorals (e.g., Briareum asbestinum)

Advanced Spectroscopic Techniques Utilized for Structural Assignment

The unambiguous determination of the complex, three-dimensional structure of this compound was accomplished through the concerted application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). clockss.orgbhu.ac.in

One-dimensional ¹H and ¹³C NMR spectroscopy provided the foundational information for the structural elucidation of this compound. clockss.org

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This information helps to identify key structural fragments, such as methyl groups, olefinic protons, protons attached to oxygen-bearing carbons, and the acetate group characteristic of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts provide crucial information about the nature of each carbon, distinguishing between sp³-hybridized (aliphatic), sp²-hybridized (olefinic and carbonyl), and quaternary carbons. nih.gov For this compound, the ¹³C NMR spectrum accounts for all 22 carbons, including those of the diterpenoid skeleton and the acetoxy group.

The data obtained from these 1D NMR experiments, summarized in the table below, form the basis for more complex 2D NMR analysis.

Table 1: ¹H and ¹³C NMR Data for this compound (Based on data from the structural elucidation and total synthesis literature) bhu.ac.inresearchgate.netspectralworks.com

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 48.2 | 2.95 (d, J=10.5) |

| 2 | 84.1 | 4.15 (dd, J=10.5, 3.0) |

| 3 | 86.4 | - |

| 4 | 34.5 | 1.80 (m), 2.15 (m) |

| 5 | 24.7 | 2.05 (m), 2.25 (m) |

| 6 | 126.9 | 5.30 (dd, J=15.0, 8.0) |

| 7 | 135.1 | 5.65 (d, J=15.0) |

| 8 | 41.3 | 2.50 (m) |

| 9 | 35.2 | 2.10 (m) |

| 10 | 45.1 | 2.30 (m) |

| 11 | 75.3 | 5.10 (s) |

| 12 | 81.9 | - |

| 13 | 29.8 | 1.70 (m), 1.90 (m) |

| 14 | 42.6 | 2.40 (m) |

| 15 | 33.5 | 1.95 (m) |

| 16 | 21.8 | 0.95 (d, J=7.0) |

| 17 | 16.5 | 1.05 (d, J=7.0) |

| 18 | 25.4 | 1.25 (s) |

| 19 | 28.1 | 1.30 (s) |

| 20 | 22.4 | 1.15 (s) |

| OAc | 170.5 (C=O) | - |

| OAc | 21.2 (CH₃) | 2.08 (s) |

While 1D NMR provides essential data, 2D NMR experiments were indispensable for assembling the full molecular structure and determining its relative stereochemistry. bhu.ac.in

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. nih.gov By revealing ¹H-¹H connectivities, COSY spectra were used to trace out the various spin systems within the molecule, such as the proton chains in the cyclic framework. bhu.ac.in

HSQC (Heteronuclear Single Quantum Coherence): The HSQC (or HMQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J-coupling). nih.gov This technique allowed for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. bhu.ac.in

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). nih.gov HMBC was critical for piecing the molecular skeleton together. It connects the spin systems identified by COSY, primarily through correlations to non-protonated quaternary carbons (like C-3 and C-12) and carbonyl carbons, which are otherwise difficult to place. bhu.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique was vital for establishing the relative stereochemistry of the molecule's nine contiguous stereocenters. clockss.org By observing NOE correlations, researchers could determine the spatial orientation of substituents and the conformation of the fused rings. clockss.orgbhu.ac.in

The concerted application of this suite of 2D NMR techniques was paramount in the successful and complete structural assignment of this compound. clockss.orgbhu.ac.in

Mass spectrometry was employed to determine the elemental composition and confirm the molecular weight of the isolated compound. clockss.org High-Resolution Mass Spectrometry (HRMS), likely using techniques such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS) or Electrospray Ionization (ESI), provides a highly accurate mass measurement. This precision allows for the calculation of a unique molecular formula. For this compound, HRMS data would confirm the molecular formula C₂₂H₃₄O₄. Analysis of the fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure by showing the loss of characteristic neutral fragments, such as an acetoxy group or water.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Detection

Spectroscopic methods are fundamental to identifying the key structural components of a new compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide initial, yet crucial, data regarding the functional groups and electronic systems present in a molecule.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the types of chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its core functional groups. Key expected absorptions include:

Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹ due to the acetate (ester) group at the C-11 position.

C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester and the multiple ether linkages within the tetracyclic core are expected in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: Signals for sp³ C-H bond stretching are expected just below 3000 cm⁻¹.

While detailed IR data for this specific compound is often embedded within broader characterization reports, analysis of related diterpenes from Briareum asbestinum shows characteristic absorption bands for ester functionalities around 1736 cm⁻¹, which aligns with the expected values for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. nih.gov The structure of this compound lacks an extended system of conjugated π-bonds. Its chromophores are limited to the isolated carbonyl group of the acetate function and the carbon-carbon double bond within the nine-membered ring. Consequently, it is not expected to show significant absorption in the visible or near-UV range (220-800 nm). Any electronic transitions, such as the n → π* transition of the carbonyl group, would occur at shorter wavelengths, typically below the standard measurement range of many spectrophotometers. nih.govscispace.com The primary utility of UV-Vis spectroscopy in this case is to confirm the absence of significant conjugation, which is consistent with the proposed structure.

| Technique | Detected Feature | Expected Spectral Region | Inference for this compound |

| Infrared (IR) | Ester Carbonyl (C=O) Stretch | ~1735-1750 cm⁻¹ | Confirms presence of the C-11 acetoxy group. |

| Ether (C-O) Stretch | ~1000-1300 cm⁻¹ | Consistent with the tetracyclic ether-containing core. | |

| UV-Visible (UV-Vis) | π → π* and n → π* transitions | < 220 nm | Confirms the lack of extended conjugated systems. |

Confirmation of Absolute and Relative Stereochemistry

Establishing the correct stereochemistry of this compound, which possesses nine contiguous stereocenters, was a formidable task. unc.edu The relative configuration describes the orientation of different parts of the molecule in relation to each other, while the absolute configuration defines the precise three-dimensional arrangement of its atoms in space. Current time information in New York, NY, US. The unambiguous determination of its stereochemistry was ultimately achieved not by a single method, but by the synergy of chemical synthesis and spectroscopic analysis, which together provided irrefutable proof of its structure.

Chiral Synthesis-Based Approaches to Stereochemical Elucidation

Enantioselective total synthesis stands as one of the most definitive methods for establishing the absolute configuration of a complex chiral molecule. This approach involves constructing the target molecule from simpler, achiral or enantiomerically pure starting materials through a series of reactions that control the formation of each new stereocenter. If the spectroscopic data and physical properties (such as optical rotation) of the synthesized compound match those of the natural product, the absolute configuration is unequivocally confirmed. nih.gov

The first total synthesis of this compound, accomplished by Crimmins and Ellis, was a landmark achievement that solidified the absolute configuration for the entire asbestinin subclass of diterpenes. chemrxiv.orgnih.gov Their strategy hinged on several key stereocontrolled reactions: unc.educhemrxiv.org

Asymmetric Glycolate (B3277807) Aldol (B89426) Addition: This reaction was employed to establish the crucial stereocenter at the C-2 position early in the synthetic sequence.

Ring-Closing Metathesis: This powerful reaction was used to form the nine-membered oxonene ring, a central feature of the asbestinin core.

Intramolecular Diels-Alder Cycloaddition: The relative stereochemistry at positions C-1, C-10, and C-14 was masterfully controlled through a highly stereoselective intramolecular Diels-Alder reaction.

The successful completion of this 26-step synthesis yielded a product whose spectroscopic data (¹H NMR, ¹³C NMR) were identical to those reported for the natural isolate. unc.edu Crucially, the specific optical rotation of the synthetic material was measured to be [α]D = -15, perfectly matching that of a purified sample of the natural product. unc.edu This provided conclusive evidence for the assigned absolute configuration. unc.edunih.gov

Later, a separate total synthesis by the Clark group further corroborated this structural assignment. nih.govwikipedia.org Their approach also successfully synthesized several other members of the asbestinin family from a common intermediate, demonstrating the robustness of the structural and stereochemical assignments for this class of marine natural products. wikipedia.org

X-ray Crystallography and Related Diffraction Methods for Stereochemical Determination

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. ugr.esresearchgate.net This technique involves diffracting X-rays off a well-ordered crystal lattice. The resulting diffraction pattern allows for the calculation of electron density and thus the precise position of every atom in the molecule. ugr.es

While a crystal structure of this compound itself has not been reported, the stereochemical foundation for the asbestinin class was laid by the X-ray diffraction analysis of a diol derivative of asbestinin-1, a closely related compound. clockss.org This initial study was vital for determining the relative stereochemistry of the complex tetracyclic core shared by members of this family.

Furthermore, crystallographic data from synthetic intermediates has provided direct confirmation of the stereochemistry achieved during total synthesis. In their 2008 full paper on the asbestinin synthesis, Crimmins and Ellis reported the X-ray crystal structure of a key bicyclic ketone intermediate (C₂₀H₂₈O₃). researchgate.net This analysis confirmed the relative stereochemistry of the hydroisobenzofuran moiety formed during the pivotal intramolecular Diels-Alder reaction, thereby anchoring the stereochemical assignments for the rest of the synthetic route and, ultimately, for the final natural product.

| Method | Application to this compound | Key Finding |

| X-ray Crystallography | Analysis of a diol derivative of asbestinin-1. | Established the foundational relative stereochemistry for the asbestinin class. clockss.org |

| X-ray Crystallography | Analysis of a synthetic intermediate (C₂₀H₂₈O₃). | Confirmed the stereochemical outcome of a key Diels-Alder reaction, validating the synthetic strategy and the final structure. researchgate.net |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, produces a unique spectrum that is highly sensitive to the molecule's absolute configuration. researchgate.net For a pair of enantiomers, the ECD spectra are perfect mirror images. wikipedia.org

In modern natural product chemistry, the absolute configuration of a chiral molecule is often determined by comparing its experimental ECD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). frontiersin.org A match between the experimental and calculated spectra provides strong evidence for that absolute configuration. This method has been successfully applied to other complex diterpenes isolated from Briareum asbestinum. nih.govfrontiersin.org

For this compound, the absolute configuration was definitively established through total synthesis before the widespread application of computational ECD methods. chemrxiv.org However, ECD spectroscopy remains a powerful complementary tool. The absolute configuration could be verified by:

Direct Comparison: Measuring the experimental ECD spectrum of the natural product and comparing it to the spectrum of the enantiomerically pure synthetic standard. The spectra should be identical if the configuration is the same.

Computational Analysis: Comparing the experimental ECD spectrum of the natural product to the TD-DFT calculated spectrum for the assigned absolute configuration.

While the definitive proof for this compound came from making it, ECD provides a rapid and powerful method for stereochemical assignment that requires significantly less material than a full synthetic campaign. frontiersin.org

Biosynthetic Investigations of 11 Acetoxy 4 Deoxyasbestinin D

Proposed Biosynthetic Origin and Precursor Diterpenoids

The biosynthesis of all diterpenoids, including 11-acetoxy-4-deoxyasbestinin D, is believed to originate from the acyclic C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govbartleby.com The proposed pathway to the asbestinin skeleton is a multi-stage cascade that involves several distinct classes of diterpenoid intermediates. clockss.orgresearchgate.net

The initial and foundational step is the cyclization of GGPP to form a 14-membered cembrane (B156948) ring skeleton. clockss.orgresearchgate.netnih.gov This cembrane intermediate serves as a crucial precursor to a wide variety of more complex structures. clockss.org The current biosynthetic hypothesis posits that the asbestinins are evolutionarily and biosynthetically linked to the cladiellin (also known as eunicellin) and briarellin families of diterpenoids. nih.gov

The proposed sequence is as follows:

Cembrane to Cladiellin (Eunicellin): The cembrane skeleton undergoes a significant transformation involving a C2-C11 carbon-carbon bond formation, establishing the core oxatricyclo[6.6.1.0]pentadecane framework characteristic of the 2,11-cyclized cembranoids. researchgate.netgla.ac.uk This is followed by the formation of an ether bridge, typically between C2 and C9, to yield the cladiellin scaffold. gla.ac.uk

Cladiellin to Briarellin: The briarellin skeleton is thought to be derived from a cladiellin precursor. nih.gov This transformation involves the formation of an additional seven-membered ether ring (an oxepane) between C3 and C16 of the cladiellin framework. gla.ac.ukmdpi.com

Briarellin to Asbestinin: The final proposed step leading to the asbestinin carbon skeleton is a key rearrangement of a briarellin intermediate. nih.govresearchgate.net This transformation is believed to be a Wagner-Meerwein 1,2-methyl shift, which transfers a methyl group from C-11 to the adjacent C-12. nih.govresearchgate.net This migration differentiates the asbestinane-type metabolites from the briarellin-based compounds. clockss.org

This hierarchical pathway suggests that this compound is a highly derived member of the cembranoid family, requiring a series of specific and controlled biosynthetic steps. The co-isolation of members from these different subclasses within the same organism, Briareum asbestinum, provides strong circumstantial evidence for this proposed biosynthetic linkage. clockss.orggla.ac.uk

Enzymatic Pathways and Putative Key Biosynthetic Intermediates

While the complete enzymatic machinery for asbestinin biosynthesis has not been isolated and characterized, the pathway can be inferred from extensive studies on other terpenoid natural products. nih.govnih.gov The biosynthesis is expected to be catalyzed by two main families of enzymes: terpene synthases (cyclases) and cytochrome P450 monooxygenases (CYPs). bartleby.comnih.gov

The process is initiated by a class I diterpene synthase (dTPS), also known as a terpene cyclase. nih.govnih.gov These enzymes catalyze the complex cyclization of the linear GGPP precursor into the foundational cembrane ring. nih.govnih.gov This reaction proceeds through a series of highly reactive carbocationic intermediates. nih.gov The formation of the cembranyl-4-cation is a key putative step in this initial cyclization cascade. nih.gov While the specific enzymes in corals are still under investigation, studies on the cembratriene-ol synthase (CBTS) from the tobacco plant provide a valuable model for this initial, crucial cyclization step. nih.gov

Following the formation of the cembrane skeleton, a series of oxidative cyclizations and functional group installations are required to build the complex polycyclic ether architecture of this compound. These transformations are thought to be mediated by cytochrome P450 enzymes. bartleby.comnih.gov These enzymes are known to perform a wide variety of chemical reactions, including hydroxylations and ether formations, which are essential for constructing the multiple ring systems and installing the oxygen-containing functional groups seen in the asbestinins and their precursors. nih.govrsc.org Key putative intermediates along this pathway would include the cyclized cladiellin and briarellin skeletons before the final methyl-shift rearrangement.

Diterpene Synthase Activity: Conversion of GGPP to a cembrane hydrocarbon or alcohol.

Cytochrome P450 Activity: A cascade of subsequent oxidations, ether formations, and rearrangements to build the cladiellin, briarellin, and finally, the asbestinin tetracyclic core.

Comparative Analysis with Cladiellin and Briarellin Biosynthetic Routes

The proposed biosynthetic relationship between cladiellins, briarellins, and asbestinins highlights a pathway of increasing structural complexity, where each class serves as a precursor to the next. nih.govgla.ac.uk A comparative analysis reveals the key structural transformations that define each step.

All three families share a common origin from a cembrane precursor and are characterized by an initial C2-C11 cyclization. researchgate.netgla.ac.uk The divergence in their structures arises from subsequent, specific ether formations and skeletal rearrangements. gla.ac.uk

Cladiellin (Eunicellin) Route: The defining feature is the formation of the 2,11-cyclized cembranoid core followed by an ether linkage between carbons C2 and C9, creating a hydroisobenzofuran fused to an oxonene (nine-membered ether ring). gla.ac.uk This forms the fundamental tricyclic core of this family.

Briarellin Route: This pathway builds upon the cladiellin scaffold. A second ether bridge is formed, creating an additional seven-membered oxepane (B1206615) ring between C3 and C16. nih.govgla.ac.ukmdpi.com This addition transforms the tricyclic cladiellin core into the tetracyclic briarellin skeleton.

Asbestinin Route: The asbestinin pathway represents a further modification of the briarellin structure. It is distinguished by a skeletal rearrangement, specifically a 1,2-methyl shift from C11 to C12. nih.govresearchgate.net This seemingly subtle shift fundamentally alters the carbon framework, creating the unique asbestinin tetracycle. This compound belongs to a subgroup of asbestinins that lack an oxygen-containing substituent at the C-4 position. nih.gov

The following table provides a comparative overview of these biosynthetic routes.

| Diterpenoid Class | Key Precursor | Defining Biosynthetic Transformation(s) | Resulting Core Structure |

|---|---|---|---|

| Cladiellin (Eunicellin) | Cembrane Skeleton | C2-C11 cyclization; C2-C9 ether formation | Tricyclic (hydroisobenzofuran-oxonene) |

| Briarellin | Cladiellin Skeleton | C3-C16 ether formation (oxepane ring) | Tetracyclic (Cladiellin core + oxepane ring) |

| Asbestinin | Briarellin Skeleton | 1,2-methyl shift (C11 → C12) | Tetracyclic (rearranged Briarellin core) |

Theoretical Models and Computational Studies of Cembranoid Cyclization Cascades

The complexity and transient nature of the carbocationic intermediates in cembranoid biosynthesis make them difficult to study through direct experimental observation. nih.gov Consequently, theoretical models and computational chemistry have become indispensable tools for investigating these intricate cyclization cascades. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are used to model the reaction pathways. nih.govresearchgate.net These studies can calculate the energies of transition states and intermediates, providing insights into the feasibility and likelihood of a proposed biosynthetic step. nih.gov For instance, simulations have explored the energetics of the initial GGPP cyclization, suggesting a rapid, barrierless ring formation process within the enzyme's active site. nih.gov

These computational approaches have been particularly valuable in:

Validating Biosynthetic Proposals: By modeling the energy barriers of key steps, such as the proposed Wagner-Meerwein rearrangement in asbestinin formation, researchers can assess the plausibility of the biosynthetic hypothesis. researchgate.net An unlikely antarafacial methyl shift was noted as a potential challenge for the biosynthesis of some asbestinins from certain briarellin precursors, suggesting that specific stereochemical pathways are favored. researchgate.net

Structure Elucidation and Revision: Computational chemistry plays a crucial role in structural biology. By calculating the theoretical NMR chemical shifts for a proposed structure and comparing them to experimental data, scientists can confirm or, in some cases, revise the assigned structures of complex natural products. researchgate.net This tandem NMR-QM/MM calculation approach has been used to reassign the structures of several marine natural products, including members of the asbestinin family. researchgate.netresearchgate.net

Understanding Enzyme Mechanisms: QM/MM models can simulate the reaction within the confines of an enzyme's active site. nih.gov This allows researchers to understand how the protein environment orients the substrate and stabilizes specific intermediates to guide the reaction toward a single product, preventing the formation of side products that might occur in the gas phase or in solution. nih.gov

These theoretical studies provide a molecular-level understanding of the complex bond-forming and rearrangement events that define the biosynthesis of this compound and its cembranoid relatives.

Advanced Chemical Synthesis of 11 Acetoxy 4 Deoxyasbestinin D and Analogues

Total Synthesis Strategies and Methodologies

The synthetic approaches to 11-acetoxy-4-deoxyasbestinin D have been marked by strategic ingenuity, primarily focusing on the efficient and stereocontrolled assembly of its complex core structure. A dominant strategy that has emerged involves a convergent sequence featuring an asymmetric glycolate (B3277807) aldol (B89426) addition, a ring-closing metathesis (RCM) to form the nine-membered oxonene ring, and a subsequent intramolecular Diels-Alder (IMDA) cycloaddition to construct the tetracyclic framework. acs.orgunc.edu This approach has proven effective in navigating the molecule's intricate stereochemical landscape. acs.orgnih.gov More recent efforts have also explored alternative cyclization pathways to access key structural motifs of the asbestinin family. nih.govnih.gov

Historical Overview of Initial Total Syntheses

The first enantioselective total synthesis of this compound was accomplished by the research group of Michael T. Crimmins in 2005. acs.orgnih.gov This landmark achievement was significant for two primary reasons: it was the first time any member of the asbestinin class had been synthesized, and it definitively established the absolute configuration of this subclass of C2-C11-cyclized cembranoid natural products. acs.orgacs.orgunc.edu Prior to this synthesis, the absolute stereochemistry had been inferred from biosynthetic proposals and comparison to related natural products, but lacked definitive proof. unc.edu

The synthesis, completed in 26 linear steps, was a validation of their strategic approach, which hinged on three critical transformations: a highly selective glycolate aldol addition to set the C-2 stereocenter, a ring-closing metathesis to forge the central oxonene macrocycle, and a diastereoselective intramolecular Diels-Alder reaction to erect the final two rings of the tetracyclic core. acs.orgnih.gov This seminal work laid a robust foundation for future synthetic endeavors toward other asbestinin family members. acs.orgunc.edu

Following this initial breakthrough, another total synthesis of this compound was reported in 2020 by J. Stephen Clark's group as part of a broader campaign that efficiently produced six different asbestinin natural products from a common intermediate. nih.gov This work further demonstrated the feasibility of accessing this complex architecture and provided a divergent strategy to access multiple analogues, confirming the structures of several related compounds. nih.govresearchgate.net

| Key Milestones in the Total Synthesis of this compound | | :--- | :--- | | Year | Achievement | | 2005 | First enantioselective total synthesis by Crimmins and Ellis. acs.orgnih.gov | | 2005 | Confirmation of the absolute configuration of the asbestinin subclass. acs.orgnih.gov | | 2020 | An efficient and stereoselective synthesis from a single oxa-bridged intermediate by Campbell, Clark, et al. nih.gov |

Key Stereocontrolled Reactions and Strategic Transformations

The successful synthesis of a molecule with the complexity of this compound relies on a series of highly reliable and stereoselective reactions. The convergence of several powerful synthetic methods has been central to overcoming the challenges posed by its structure. acs.orgnih.gov

A pivotal step in the initial total synthesis was the establishment of the C-2 stereocenter, which was accomplished using an asymmetric glycolate aldol reaction. acs.orgnih.govunc.edu Specifically, the Crimmins group utilized an oxazolidinethione-mediated glycolate aldol reaction. acs.orgacs.org This reaction involved the condensation of a chiral glycolate thioimide with an aldehyde to create the desired carbon-carbon bond while setting the crucial hydroxyl and methyl stereocenters at C-2 and C-3. acs.orgnih.gov The use of a chiral auxiliary, in this case, the (S)-4-benzyloxazolidinethione, directed the approach of the enolate to the aldehyde, resulting in high diastereoselectivity for the desired syn-diol product. acs.orgacs.org This method is a powerful tool for the stereocontrolled synthesis of polyoxygenated fragments commonly found in natural products. acs.orgacs.org

The sequence began with the coupling of a glycolic acid derivative with the chiral auxiliary to form a thioimide. acs.org This was followed by enolization and subsequent reaction with an aldehyde precursor to furnish the aldol adduct. Reductive removal of the chiral auxiliary then revealed the 1,2-diol moiety, which was a key fragment for subsequent transformations. acs.org

| Key Features of the Asymmetric Glycolate Aldol Addition | | :--- | :--- | | Reaction Type | Chiral auxiliary-mediated glycolate aldol addition. acs.orgacs.org | | Chiral Auxiliary | (S)-4-benzyloxazolidinethione. acs.org | | Key Bond Formed | C2-C3 bond. acs.org | | Stereocenters Set | C2 and C3. acs.orgacs.org | | Outcome | High diastereoselectivity for the syn-diol product. acs.org |

The construction of the nine-membered oxonene ring, a central feature of the asbestinin skeleton, was efficiently achieved using ring-closing metathesis (RCM). acs.orgwikipedia.org This powerful carbon-carbon bond-forming reaction has become a staple in macrocyclization due to its high functional group tolerance and reliability. nih.govdrughunter.com In the synthesis of this compound, a diene precursor, assembled from the product of the aldol addition, was subjected to an olefin metathesis catalyst. acs.orgnih.gov

The Crimmins synthesis treated a diene with the Grubbs second-generation catalyst (Cl2(Cy3P)(IMes)Ru=CHPh) to facilitate the ring closure. acs.org This reaction proceeded in excellent yield (99%) to form the nine-membered ether, also known as an oxonene. acs.org The success of this macrocyclization was crucial, as the formation of medium-sized rings is often challenging due to entropic factors. nih.gov The resulting cyclic ether served as a rigid scaffold for the subsequent intramolecular Diels-Alder reaction. acs.orgacs.org

| Details of the Ring-Closing Metathesis Step | | :--- | :--- | | Reaction | Ring-Closing Olefin Metathesis (RCM). acs.orgnih.gov | | Ring Formed | 9-membered oxonene ring. acs.orgnih.gov | | Catalyst Used | Grubbs second-generation catalyst. acs.org | | Precursor | Acyclic diene. acs.orgnih.gov | | Significance | Efficient construction of the challenging medium-sized ether ring. wikipedia.orgacs.org |

With the oxonene macrocycle in hand, the stage was set for the construction of the intricate tetracyclic core. This was accomplished via a highly stereoselective intramolecular Diels-Alder (IMDA) cycloaddition. acs.orgunc.edu This powerful pericyclic reaction simultaneously forms the fused tetrahydrofuran (B95107) and cyclohexane (B81311) rings, establishing multiple stereocenters in a single, efficient step. nih.govorgsyn.org

In this strategy, the oxonene was elaborated to append a diene and a dienophile. acs.orgacs.org The conformational constraints imposed by the existing nine-membered ring directed the facial selectivity of the cycloaddition, leading to the desired relative configuration at the newly formed stereocenters (C-1, C-10, and C-14). acs.orgnih.gov The reaction proceeded upon heating to form the hydroisobenzofuran moiety, which is the characteristic feature of the asbestinin family. acs.orgunc.edu This key transformation rapidly builds molecular complexity and locks the system into the required tetracyclic framework, showcasing the strategic power of using a macrocyclic template to control stereochemistry in complex ring formations. acs.orgunc.edu

| Characteristics of the Intramolecular Diels-Alder Reaction | | :--- | :--- | | Reaction Type | Intramolecular [4+2] Cycloaddition (Diels-Alder). acs.orgnih.gov | | Rings Formed | Fused tetrahydrofuran and cyclohexane rings. acs.orgacs.org | | Key Structural Motif | Hydroisobenzofuran core. nih.govunc.edu | | Stereocenters Established | Relative configuration at C-1, C-10, and C-14. acs.orgnih.gov | | Controlling Element | The conformational bias of the oxonene template. unc.edu |

While the RCM/IMDA strategy has proven highly effective, alternative approaches to the asbestinin core have also been developed. The 2020 synthesis by Clark and coworkers employed a different key cyclization to construct a core bicyclic structure. nih.govnih.gov Their strategy centered on the formation of an oxa-bridged bicyclic ketone from an acyclic precursor. nih.gov

This was achieved through a sequence involving the generation of an α-diazo ketone, which, upon treatment with a copper catalyst, formed a carbenoid. This reactive intermediate then underwent an intramolecular cyclopropanation to generate an oxonium ylide, which subsequently rearranged to deliver the desired bicyclic ketone in high yield. nih.gov An alternative route to the same bicyclic ketone involved a rhodium-mediated reaction of a triazole precursor, although this proved to be lower yielding. nih.gov This bicyclic system was then elaborated further to construct the remaining rings of the asbestinin framework. nih.gov Such alternative annulation strategies provide different avenues to these complex natural products, potentially offering advantages in scalability or in the synthesis of diverse analogues. rsc.orggrantome.com

Intramolecular Diels-Alder Cycloadditions in Tetracyclic Framework Formation

Validation of Natural Product Structures and Stereochemistry through Synthetic Efforts

Prior to its first total synthesis, the absolute configuration of the asbestinin family of natural products had not been definitively confirmed. acs.org The successful enantioselective total synthesis of this compound by Crimmins and Ellis in 2005 provided the first unambiguous confirmation of the absolute stereochemistry for this subclass of C-2−C-11-cyclized cembranoid natural products. acs.orgnih.gov This landmark achievement resolved existing ambiguities regarding the molecule's three-dimensional structure. acs.orgunc.edu

The synthetic efforts culminated in a product whose spectral data was identical to that of the natural compound, thereby validating the originally proposed structure. nih.gov Later work by Clark and colleagues in 2020 further solidified the structural assignments of related asbestinins by synthesizing a range of analogues, including this compound, from a common intermediate. nih.govnih.gov These syntheses confirmed the proposed structures for several members of the family and, in the case of asbestinin-21, led to a revision of its structure to that of a diastereomer of the originally proposed compound. nih.govnih.gov

Enantioselective Synthesis Approaches to this compound

The first total synthesis of this compound was a highly stereoselective route completed in 26 linear steps. acs.orgnih.gov This approach established a powerful strategy for constructing the complex asbestinin core with precise stereochemical control. acs.org

A pivotal sequence in this synthesis involved three key transformations:

Asymmetric Glycolate Aldol Addition : To establish the crucial C-2 stereocenter, a selective glycolate aldol reaction was employed using an oxazolidinethione chiral auxiliary. acs.orgacs.org This step was fundamental for setting the absolute configuration early in the synthetic sequence.

Ring-Closing Metathesis (RCM) : The nine-membered oxonene ring, a central feature of the asbestinin skeleton, was constructed efficiently using a ring-closing metathesis reaction. acs.orgnih.gov This strategy proved effective for forming the medium-sized ether ring, which is often a significant synthetic challenge. unc.edu

Intramolecular Diels-Alder (IMDA) Cycloaddition : The characteristic hydroisobenzofuran moiety of the asbestinins was formed via a highly stereoselective intramolecular Diels-Alder reaction. acs.orgacs.org The oxonene ring served as a conformational template to direct the cycloaddition, thereby establishing the relative configuration at the C-1, C-10, and C-14 stereocenters. acs.orgnih.gov

A more recent synthesis by the Clark group also produced this compound enantioselectively. nih.gov Their strategy began with a Diels-Alder disconnection, leading back to a bridged bicyclic ether intermediate. nih.gov The final steps of their route involved a highly diastereoselective reduction of a ketone intermediate with sodium borohydride (B1222165), followed by acetylation of the resulting alcohol to furnish the target natural product. nih.govresearchgate.net

| Key Synthetic Strategy | Purpose | Key Reagents/Reaction Type | Outcome |

| Asymmetric Aldol Addition | Establishment of C-2 absolute stereochemistry | Oxazolidinethione chiral auxiliary | Controlled formation of a key stereocenter acs.orgacs.org |

| Ring-Closing Metathesis | Formation of the nine-membered oxonene ring | Grubbs' II catalyst | Efficient synthesis of the medium-ring ether acs.orgunc.edu |

| Intramolecular Diels-Alder | Construction of the tetracyclic core | Thermal cycloaddition | Stereoselective formation of the hydroisobenzofuran system acs.orgacs.org |

| Diastereoselective Reduction | Formation of the C-11 alcohol | Sodium borohydride (NaBH₄) | High diastereoselectivity in creating the precursor alcohol nih.govresearchgate.net |

| Acetylation | Completion of the natural product | Acetic anhydride (B1165640) (Ac₂O), DMAP | Final conversion to this compound nih.govresearchgate.net |

Synthetic Routes to Analogues and Derivatives of this compound

The development of synthetic routes to this compound has enabled the preparation of various analogues and derivatives. unc.edu Such efforts are crucial for creating structural diversity and exploring how modifications to the natural product's structure affect its biological properties. Synthetic strategies often rely on a late-stage divergent approach, where a common, advanced intermediate is converted into multiple different natural products or novel analogues. nih.govunc.edu

Several chemical modifications have been successfully employed to diversify the asbestinin scaffold, starting from intermediates used in the total synthesis of this compound.

Ester Modification : The C-11 hydroxyl group is a prime target for modification. The Clark group demonstrated this by reducing a ketone precursor to the corresponding alcohol. nih.gov While acetylation of this alcohol with acetic anhydride yields this compound, using butyric anhydride instead produces a different natural product, 4-deoxyasbestinin C. nih.govresearchgate.net

Oxidation of Alkenes : The exocyclic double bond provides another handle for functionalization. Stereoselective epoxidation using reagents like m-CPBA or Shi epoxidation catalysts has been used to generate epoxide derivatives, leading to the synthesis of asbestinin-10 and asbestinin-20. nih.gov

Dihydroxylation : The alkene can also be dihydroxylated. Treatment of this compound with osmium tetroxide (OsO₄) introduces two adjacent hydroxyl groups, which can then be oxidized to a ketone, yielding the natural product asbestinin-21. nih.gov

Maintaining stereochemical control during the synthesis of analogues is paramount. researchgate.net Synthetic chemists utilize a variety of stereoselective reactions to ensure the formation of specific isomers.

Biological Activities and Cellular/molecular Mechanisms of 11 Acetoxy 4 Deoxyasbestinin D

In Vitro Cytotoxicity against Specific Cell Lines

The marine-derived diterpenoid 11-acetoxy-4-deoxyasbestinin D has demonstrated notable cytotoxic effects in laboratory studies. This has made it a subject of interest in the search for novel anticancer compounds.

Effects on Cell Proliferation and Viability in Cultured Mammalian Cells (e.g., CHO-K1 cells)

Isolated from the gorgonian octocoral Briareum asbestinum, this compound has shown significant cytotoxicity against Chinese Hamster Ovary (CHO-K1) cells. unc.educlockss.org Initial reports noted its potent effect, with an ED50 value of 4.82 µg/mL. unc.eduwiley.com Subsequent studies have corroborated this finding, with some reporting an even lower ED50 of 3.55 µg/mL against the same cell line. clockss.orgmdpi.com The crude extracts of Briareum asbestinum themselves were found to be highly toxic to CHO-K1 cells at concentrations below 25 µg/mL. mdpi.com This cytotoxic activity is a shared characteristic among several asbestinin natural products. nih.gov

Table 1: In Vitro Cytotoxicity of this compound against CHO-K1 Cells

| Compound | Cell Line | ED50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | CHO-K1 | 4.82 | unc.eduwiley.com |

| This compound | CHO-K1 | 3.55 | clockss.orgmdpi.com |

Investigation of Putative Cellular Targets and Pathways Involved in Cytotoxicity

While the precise molecular mechanisms underlying the cytotoxicity of this compound are not fully elucidated, its complex chemical structure, featuring a tetracyclic framework and nine contiguous stereocenters, suggests a specific mode of action rather than non-specific toxicity. unc.edu The potent activity against a particular cell line like CHO-K1 points towards the involvement of specific cellular targets or pathways. However, detailed studies identifying these targets and the downstream signaling cascades are still required to fully understand its cytotoxic effects. The total synthesis of this complex molecule has been achieved, which may facilitate the development of probes to investigate its cellular interactions. unc.edunih.gov

Antimicrobial Activities

In addition to its cytotoxic properties, this compound has also been recognized for its antimicrobial potential. thieme-connect.com

Efficacy against Bacterial Strains (e.g., Klebsiella pneumoniae)

Research has highlighted the strong antimicrobial activity of this compound, particularly against the Gram-negative bacterium Klebsiella pneumoniae. unc.educlockss.orgwiley.com This bacterium is a significant pathogen, especially in clinical settings, and is known for its increasing antibiotic resistance. wikipedia.org The demonstrated efficacy of this compound against this organism makes it a compound of interest for the development of new antimicrobial agents. unc.eduwiley.com

Proposed Mechanisms of Antimicrobial Action at the Molecular Level

The specific molecular mechanisms by which this compound exerts its antimicrobial effects have not been extensively detailed in the available literature. General mechanisms of antimicrobial action often involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. mdpi.com Given the compound's activity against a Gram-negative bacterium like Klebsiella pneumoniae, which possesses a complex cell envelope, it is plausible that it may target components of this structure or pathways essential for its maintenance. wikipedia.org However, further investigation is needed to determine the precise mode of action.

Exploration of Other Reported Biological Effects within Academic Contexts

The asbestinin family of marine diterpenes, to which this compound belongs, is known for a range of biological activities. nih.govacs.org While cytotoxicity and antimicrobial activity are the most prominently reported effects for this specific compound, related asbestinins have been noted for their in vitro activity against various cancer cell lines. nih.govresearchgate.net The broader class of 2,11-cyclized cembranoids, which includes the asbestinins, displays a wide spectrum of biological activities, justifying continued research into their therapeutic potential. acs.org The successful total synthesis of this compound and other related compounds opens avenues for creating analogues and conducting more detailed structure-activity relationship studies to explore a wider range of biological effects. nih.govresearchgate.net

Molecular and Cellular Mechanism of Action Studies

Despite its interesting biological profile, detailed investigations into the specific molecular and cellular mechanisms of action for this compound are not extensively documented in the current scientific literature. The primary focus of published research has been on its isolation from natural sources and its complex chemical synthesis. nih.govmagtech.com.cnnih.gov The following sections outline the status of research concerning its mechanistic pathways.

Based on a review of available scientific literature, specific studies focused on the receptor binding or direct ligand interactions of this compound have not been reported. The identification of a specific molecular receptor is a critical step in elucidating the mechanism of action for a bioactive compound, but this has not yet been described for this particular asbestinin.

There is currently a lack of published data on the specific enzyme inhibition or activation profiles for this compound. While many marine natural products exert their biological effects by targeting key enzymes, comprehensive screening to identify such interactions for this compound has not been detailed in the available research.

Information regarding the effects of this compound on the modulation of gene expression or the machinery of protein synthesis is not present in the reviewed literature. Studies such as transcriptomics or proteomics, which could reveal such effects, have not been reported for this compound.

The observed cytotoxicity of this compound against CHO-K1 cells suggests that it likely interferes with critical intracellular signaling pathways essential for cell survival and proliferation. unc.edu However, specific studies to identify which signaling cascades (e.g., MAPK, PI3K/AKT, or apoptosis-related pathways) are perturbed by this compound have not been elucidated. The general anti-cancer potential of marine natural products often involves the modulation of such pathways, but specific data for this compound remains to be discovered. mdpi.commdpi.com

Analytical Methodologies for Detection and Quantification of 11 Acetoxy 4 Deoxyasbestinin D

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the isolation and purity assessment of 11-acetoxy-4-deoxyasbestinin D. nih.gov These methods separate the target compound from a complex mixture based on the differential partitioning of components between a stationary phase and a mobile phase. mdpi.com The choice of chromatographic technique is dictated by the chemical properties of the asbestinin diterpenes and the matrix from which they are being isolated.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of asbestinin diterpenes due to its high resolution and versatility. researchgate.netresearchgate.net It is particularly effective for separating complex mixtures of natural products. mdpi.com Both normal-phase and reversed-phase HPLC can be employed, with the selection depending on the polarity of the target compound and the other constituents in the extract.

For the isolation of asbestinin diterpenes from crude extracts of Briareum asbestinum, normal-phase HPLC has been successfully utilized. In a typical application, a crude methanolic extract is first subjected to preliminary fractionation using Solid Phase Extraction (SPE). The diterpene-rich fraction is then further purified by normal-phase HPLC. mdpi.com The separation is often achieved using a silica-based column with a gradient elution system, which involves gradually changing the solvent composition to effectively separate compounds with differing polarities.

A representative HPLC system for the isolation of asbestinins might involve the following parameters:

| Parameter | Specification | Purpose |

| Column | Normal Phase, e.g., Phenomenex Sphereclone® Silica (B1680970) (250 x 10 mm) | Separation based on polarity. |

| Mobile Phase | Gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) | To elute compounds across a range of polarities. |

| Gradient | 40% to 100% EtOAc in n-hexane over 70 minutes | Gradual increase in polarity to separate complex mixture components. mdpi.com |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak resolution. mdpi.com |

| Detection | UV-Vis or Diode Array Detector (DAD) | To monitor the elution of compounds. Diterpenes are often detected at around 210-225 nm. nih.gov |

Purity assessment of the collected fractions is subsequently performed using analytical HPLC, often coupled with a Charged Aerosol Detector (CAD) for universal detection or a mass spectrometer for definitive identification. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds, including certain diterpenes. biomedpharmajournal.org For asbestinins, which are relatively large and polar molecules, derivatization may be necessary to increase their volatility and thermal stability for GC analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) has been effectively used to identify diterpenes in crude extracts of marine organisms. researchgate.netscielo.br This technique offers excellent separation efficiency and provides detailed mass spectral data for compound identification. researchgate.net

A general GC-MS method applicable to diterpene analysis would include the following conditions:

| Parameter | Specification | Purpose |

| Column | Capillary column, e.g., HP-1 MS (30 m x 0.25 mm, 0.25 µm film) | High-resolution separation of volatile compounds. researchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split (e.g., 1/10) | To introduce a small, representative portion of the sample. researchgate.net |

| Temperature Program | Initial temp 180°C, ramp to 260°C at 4°C/min, then to 280°C at 15°C/min, hold for 15 min | To separate compounds based on their boiling points and interactions with the stationary phase. researchgate.net |

| Detector | Mass Spectrometer (Electron Impact mode, 70 eV) | To identify and quantify the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.net |

The purity of this compound can be determined from the resulting chromatogram by calculating the peak area of the target compound relative to the total area of all peaks, excluding the solvent peak. birchbiotech.com

Spectrometric Methods for Quantitative Analysis

Spectrometric methods are indispensable for both the structural elucidation and quantitative analysis of this compound. While Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the compound's complex three-dimensional structure, Mass Spectrometry (MS) is the primary tool for its sensitive detection and quantification. researchgate.netnih.gov

Mass spectrometry, especially when hyphenated with a chromatographic separation technique like HPLC or GC, provides exquisite selectivity and sensitivity. chromatographyonline.com High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESITOFMS) is frequently used to determine the precise molecular formula of asbestinin diterpenes. mdpi.com For instance, the molecular formula of a related compound, asbestinin 27, was determined as C₂₆H₄₀O₆ based on its HR-ESITOFMS data. mdpi.com

For quantitative analysis, tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers the highest degree of selectivity and sensitivity. chromatographyonline.com This approach involves selecting a specific precursor ion corresponding to the molecule of interest (e.g., the [M+H]⁺ ion of this compound) and monitoring a specific fragment ion produced upon collision-induced dissociation. This high selectivity minimizes interference from the sample matrix, which is crucial for accurate quantification in complex biological or environmental samples. nih.govnih.gov The relationship between the analyte concentration and the signal response is established using a calibration curve prepared with pure analytical standards. chromatographyonline.com

Method Validation for Detection in Complex Biological or Environmental Matrices

Before an analytical method can be reliably used for the detection and quantification of this compound in complex samples such as biological fluids or environmental extracts, it must undergo a thorough validation process. nih.gov Method validation ensures that the analytical procedure is fit for its intended purpose and provides reliable, reproducible results. Key validation parameters, often established in accordance with regulatory guidelines, include linearity, sensitivity, accuracy, precision, selectivity, and stability. nih.gov

Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing samples with known concentrations. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Sensitivity (LOD/LOQ) | The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. | LOD is typically determined at a signal-to-noise ratio of 3:1. LOQ is the lowest point on the calibration curve that meets precision and accuracy criteria. researchgate.net |

| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples spiked with a known concentration of the analyte and calculating the percent recovery. | Recovery typically within 85-115% of the nominal value. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at intra-day and inter-day levels. | %RSD should generally be within ±15%. nih.govresearchgate.net |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov |

| Matrix Effect | The effect of co-eluting, undetected components of the sample matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. | Assessed by comparing the response of the analyte in a pure solution versus a post-extraction spiked matrix sample. nih.gov |

| Stability | The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability). | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. nih.gov |

By systematically evaluating these parameters, a robust and reliable analytical method for this compound can be established for use in various research and monitoring applications.

Future Perspectives and Emerging Research Frontiers for 11 Acetoxy 4 Deoxyasbestinin D

Advancements in Synthetic Methodologies for Enhanced Access to Complex Analogues

The total synthesis of 11-acetoxy-4-deoxyasbestinin D represents a significant achievement in organic chemistry, navigating a complex tetracyclic framework with nine contiguous stereocenters. nih.govnih.gov Key strategies have included an intramolecular Diels-Alder reaction to construct the hydroisobenzofuran core and ring-closing metathesis to form the nine-membered oxonene ring. nih.govresearchgate.net More recent synthetic efforts have demonstrated the ability to produce not only this compound but also five other members of the asbestinin family from a single, versatile oxa-bridged intermediate, showcasing the efficiency of modern synthetic approaches. nih.govnih.govnih.gov

Table 1: Key Synthetic Strategies for Asbestinins

| Synthetic Strategy | Key Transformation | Purpose | Reference(s) |

|---|---|---|---|

| Intramolecular Diels-Alder | Cycloaddition of a diene and dienophile within the same molecule | Formation of the fused hydroisobenzofuran ring system | nih.govnih.gov |

| Ring-Closing Metathesis | Olefin metathesis to form a cyclic compound | Construction of the nine-membered oxonene ring | nih.govnih.gov |

Deeper Elucidation of Biosynthetic Pathways and Enzymology for Chemoenzymatic Synthesis

The biosynthesis of asbestinins is proposed to originate from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). smolecule.comnih.gov It is hypothesized that cembranoid diterpenes, the precursors to asbestinins, are formed through cyclization of GGPP by specialized terpene cyclases. nih.govsmolecule.com Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, are thought to install the various oxygen-containing functional groups and facilitate the complex ring closures characteristic of the asbestinin skeleton. smolecule.com Recent genomic studies on octocorals have begun to identify gene clusters that encode for these biosynthetic enzymes, suggesting a coordinated regulation of the pathway. smolecule.comecomagazine.comucsd.edu

A significant frontier in asbestinin research is the detailed elucidation of these biosynthetic pathways and the characterization of the enzymes involved. By identifying and isolating the specific terpene cyclases and tailoring enzymes from Briareum asbestinum, it may become possible to harness them for chemoenzymatic synthesis. nih.govnih.govrsc.org This approach combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. For instance, enzymes could be used to construct the complex polycyclic core, which could then be chemically modified to produce a variety of analogues. researchgate.net Chemoenzymatic strategies have been successfully applied to the synthesis of other complex terpenoids and offer a promising avenue for the sustainable and efficient production of this compound and related compounds. nih.govresearchgate.netnih.govrsc.org

Comprehensive Pharmacological Profiling and Specific Target Identification Studies

Initial studies have shown that this compound exhibits notable biological activity, including cytotoxicity against certain cancer cell lines and antimicrobial properties. nih.gov Diterpenes from marine organisms are a well-established source of compounds with potent anti-inflammatory and cytotoxic effects. ecomagazine.comscielo.brmdpi.com However, a comprehensive pharmacological profile for this compound is still needed. Future research should involve screening against a broad panel of cancer cell lines and pathogens to fully understand its spectrum of activity.

A critical next step will be the identification of its specific molecular target(s). Understanding how this compound exerts its cytotoxic effects at a molecular level is essential for its development as a potential therapeutic agent. Techniques such as chemical proteomics and activity-based protein profiling (ABPP) could be employed to identify the protein(s) with which the compound directly interacts. nih.govumh.esresearchgate.netfrontiersin.org The identification of a specific target, such as an enzyme or receptor crucial for cancer cell survival, would provide a mechanistic basis for its activity and guide the rational design of more potent and selective analogues. blrcl.org

Table 2: Known Biological Activities of Asbestinin Diterpenes

| Activity | Target Organism/Cell Line | Compound(s) | Reference(s) |

|---|---|---|---|

| Cytotoxicity | P-388 murine lymphocytic leukemia cells | Asbestinins 2, 4, 5, 6, 10, 11 | nih.gov |

| Cytotoxicity | CHO-K1 cells | This compound | nih.gov |

Design and Synthesis of Chemical Probes Based on this compound

To facilitate the study of its mechanism of action and identify its cellular targets, chemical probes derived from this compound could be designed and synthesized. rsc.orgrjeid.com These probes are typically created by modifying the natural product to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, and a reactive group for covalent modification of the target, if applicable. frontiersin.orgmdpi.comfrontiersin.org

One powerful approach is the development of activity-based protein profiling (ABPP) probes. nih.govumh.esresearchgate.net If this compound acts by covalently modifying its target, a probe could be synthesized that incorporates a "clickable" alkyne or azide (B81097) handle. frontiersin.orgfrontiersin.org This would allow for the visualization of the probe's localization within cells and the enrichment and identification of its protein targets using mass spectrometry. frontiersin.orgmdpi.com Even if the interaction is non-covalent, photo-affinity labeling probes can be designed to achieve covalent linkage upon photoactivation. rsc.org The development of such chemical tools is crucial for moving from a compound with interesting biological activity to one with a well-understood pharmacological mechanism. rjeid.com

Exploration of Ecological Roles and Chemical Ecology of Asbestinins in Marine Environments

The production of a complex array of secondary metabolites, including diterpenes like the asbestinins, by octocorals such as Briareum asbestinum is believed to be a key survival strategy. tandfonline.comresearchgate.netcore.ac.uk These compounds often serve as chemical defenses against predators, competitors, and fouling organisms. ecomagazine.comucsd.eduscielo.brnih.gov Studies on Briareum asbestinum have shown that the concentration of asbestinane diterpenoids can fluctuate during different life stages, such as in embryos and larvae, suggesting a dynamic role in protecting the organism throughout its development. tandfonline.comresearchgate.netnih.gov It has been observed that larvae may even be capable of synthesizing their own diterpenes. tandfonline.com

Future research in the chemical ecology of asbestinins will likely focus on several key areas. A deeper understanding of the specific ecological pressures that drive the production of this compound and its relatives is needed. This includes identifying the specific predators, pathogens, or competitors that are deterred by these compounds. tandfonline.comresearchgate.net Investigating how environmental factors, such as water temperature and nutrient availability, influence the production of asbestinins could provide insights into the resilience of Briareum asbestinum in a changing marine environment. naturalproducts.net Such studies not only enhance our understanding of marine ecosystems but can also provide clues about the biological activities of these fascinating molecules. scielo.bracs.orgnih.gov

Q & A

Q. What synthetic strategies are employed in the total synthesis of 11-acetoxy-4-deoxyasbestinin D, and how do they address stereochemical challenges?

The total synthesis of this compound (26 linear steps) relies on three key reactions: (1) a glycolate aldol addition to establish the C-2 stereocenter, (2) a ring-closing metathesis (RCM) to construct the oxonene ring, and (3) an intramolecular Diels-Alder (IMDA) cycloaddition to fix the relative configuration at C-1, C-10, and C-14 . The stereoselectivity of the IMDA reaction is critical for resolving conformational flexibility in the tricyclic core. Challenges in RCM efficiency (e.g., competing olefin geometries) were mitigated through catalyst selection (e.g., Grubbs-type catalysts) and precursor design .

Q. How is structural elucidation of this compound achieved using NMR spectroscopy?

Structural assignments rely on advanced 2D NMR techniques, including ¹H-¹H COSY, HMBC, and NOESY. Key diagnostic signals include:

- Deshielded protons in the ¹H NMR (e.g., δ 3.5–4.0 ppm for ether functionalities and oxymethine protons) .

- COSY correlations (e.g., H-6/H-7 at δ 2.25/5.25 and H-16α/H-16β at δ 3.60/4.25) to map connectivity in the eunicellin skeleton .

- HMBC correlations to confirm acetoxy groups and heterocyclic linkages .

Q. What biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits potent cytotoxicity against human tumor cell lines (e.g., IC₅₀ < 10 µM in panel screenings). Assays typically use dose-response curves (0.1–100 µM) with 72-hour exposure periods, followed by MTT or SRB viability assays. Positive controls (e.g., doxorubicin) and normalization to non-tumor cell lines are critical for specificity validation .

Q. What isolation protocols are used to obtain this compound from Briareum asbestinum?

Extraction involves sequential solvent partitioning (e.g., acetone/water gradients) followed by chromatography (silica gel, HPLC). The 75% acetone/water fraction is enriched for eunicellins and briaranes, with final purification via reverse-phase HPLC (C18 column, MeOH/H₂O eluent) .

Advanced Research Questions

Q. How do conformational constraints in tricyclic precursors influence late-stage RCM efficiency during synthesis?

Attempts to re-form the oxonene ring via RCM in advanced intermediates often fail due to restricted diene conformations. Crimmins and Ellis avoided this by performing RCM early in the synthesis (acyclic diene precursors), whereas late-stage RCM in constrained tricyclic systems led to low yields or undesired products. Catalyst screening (e.g., Hoveyda-Grubbs vs. Grubbs II) and temperature optimization are critical .

Q. What discrepancies exist between synthetic and natural this compound in spectral data, and how are they resolved?

Synthetic batches may show minor deviations in ¹H NMR (e.g., δ 1.2–1.4 ppm for methyl groups) due to residual solvent or rotamers. Authentic natural samples (provided by Rodríguez et al.) are used for direct comparison, and INADEQUATE experiments resolve ambiguities in carbon connectivity .

Q. What mechanistic hypotheses explain the cytotoxicity of this compound, and how are they tested?

Proposed mechanisms include mitochondrial membrane disruption (via JC-1 staining assays) and topoisomerase inhibition (DNA relaxation assays). Structure-activity relationship (SAR) studies compare analogs (e.g., 4-deoxyasbestinin E/F) to identify essential functional groups (e.g., acetoxy at C-11) .

Q. How does the absolute configuration of this compound correlate with its bioactivity?

Enantioselective synthesis confirmed the (1R,2S,10R,14S) configuration via X-ray crystallography of intermediates. Bioactivity assays of enantiomers (e.g., cytotoxicity and anti-inflammatory profiles) reveal stereospecific interactions with cellular targets, validated via competitive binding assays .

Q. What challenges arise in differentiating this compound from structurally related diterpenes using mass spectrometry?

Isomeric diterpenes (e.g., briarellins) share similar molecular weights (Δ < 2 Da). High-resolution MS (HRMS) with ESI+ ionization and MS/MS fragmentation (e.g., loss of acetate at m/z 60) are used. Fragmentation patterns (e.g., retro-Diels-Alder cleavages) distinguish eunicellins from briaranes .

Q. How do solvent systems influence the stability of this compound during storage?

Stability studies (HPLC monitoring over 6 months) show degradation in polar aprotic solvents (e.g., DMSO) due to acetoxy hydrolysis. Optimal storage uses anhydrous CHCl₃ at –20°C, with argon overlay to prevent oxidation .

Methodological Tables

Q. Table 1. Key NMR Assignments for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (COSY/HMBC) |

|---|---|---|---|

| H-2 | 3.85 | m | H-1, H-3 |

| H-9 | 4.10 | dd | H-8, H-10 |

| C-11 (Acetoxy) | 170.2 | - | HMBC to H-10, H-12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.